molecular formula C18H30N4O2S B6450595 tert-butyl 4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate CAS No. 2549044-62-2

tert-butyl 4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate

Cat. No.: B6450595
CAS No.: 2549044-62-2
M. Wt: 366.5 g/mol
InChI Key: MBDNGFQIGLBFOU-UHFFFAOYSA-N
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Description

This compound features a piperazine-1-carboxylate core protected by a tert-butyl group at the 1-position. The pyrimidine ring at the 4-position of piperazine is substituted with a tert-butyl group at the 6-position and a methylsulfanyl group at the 2-position. Such structural features are common in medicinal chemistry scaffolds targeting enzymes or receptors requiring hydrophobic interactions .

Properties

IUPAC Name

tert-butyl 4-(6-tert-butyl-2-methylsulfanylpyrimidin-4-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O2S/c1-17(2,3)13-12-14(20-15(19-13)25-7)21-8-10-22(11-9-21)16(23)24-18(4,5)6/h12H,8-11H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDNGFQIGLBFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)SC)N2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural analogs and their substituent differences:

Compound Name (CAS/Reference) Pyrimidine Substituents Piperazine Modifications Key Properties
Target Compound 6-tert-butyl, 2-(methylsulfanyl) tert-butyl 1-carboxylate High lipophilicity, potential kinase inhibition
tert-butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate 6-Cl, 2-(methylsulfanyl) tert-butyl 1-carboxylate Increased electrophilicity at C6; reactivity in nucleophilic substitutions
tert-butyl 4-(2-methyl-6-((5-vinylthiazol-2-yl)amino)pyrimidin-4-yl)piperazine-1-carboxylate (CAS: 936845-86-2) 2-methyl, 6-vinylthiazolylamino tert-butyl 1-carboxylate Enhanced π-stacking potential; possible anticancer activity
(R)-tert-butyl 4-(5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate Cyclopenta-fused pyrimidine tert-butyl 1-carboxylate Conformational rigidity; altered binding kinetics
tert-butyl 4-(2-(((3-(4-methoxyphenyl)isoxazol-5-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate (6d) 2-(isoxazole-thioether) tert-butyl 1-carboxylate Improved solubility due to methoxyphenyl group

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 6-tert-butyl group (electron-donating) contrasts with the 6-chloro analog’s electron-withdrawing Cl, affecting electronic distribution and reactivity .
  • Heterocyclic Modifications : Compounds with fused rings (e.g., cyclopenta[d]pyrimidine ) or appended heterocycles (e.g., vinylthiazole ) exhibit distinct conformational and binding profiles compared to the planar pyrimidine in the target compound.

Physicochemical Properties

Property Target Compound 6-Chloro Analog Isoxazole Derivative (6d)
Molecular Weight ~406.5 g/mol ~386.9 g/mol ~501.6 g/mol
Melting Point Not reported Not reported 120–122°C
Solubility Low (high tert-butyl) Moderate (Cl polarity) Higher (methoxyphenyl group)
LogP Estimated ~4.2 Estimated ~3.8 Estimated ~3.5

Notes:

  • The target compound’s high tert-butyl content reduces aqueous solubility but improves membrane permeability.
  • Methoxyphenyl-substituted analogs (e.g., 6d ) show better solubility due to polar groups.

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